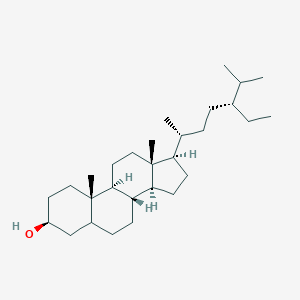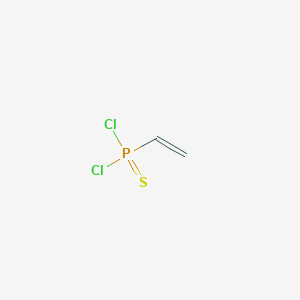
Phosphonothioic dichloride, ethenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic dichloride, ethenyl- is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the phosphonothioate family, which is known for its use as an insecticide and herbicide. However, the focus of
Mécanisme D'action
The mechanism of action of phosphonothioic dichloride, ethenyl- is not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, which may be responsible for its antiviral properties. Additionally, it has been suggested that this compound may disrupt the cell membrane of viruses, preventing their replication.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of phosphonothioic dichloride, ethenyl- are not well understood. However, studies have shown that it can be toxic to certain organisms, including insects and plants. Its toxicity is thought to be due to its ability to disrupt the activity of enzymes and cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using phosphonothioic dichloride, ethenyl- in lab experiments is its relative ease of synthesis. Additionally, its unique properties make it an ideal candidate for use in the development of high-performance materials and antiviral drugs.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with. Additionally, its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on phosphonothioic dichloride, ethenyl-. One possible direction is the development of new antiviral drugs based on this compound. Additionally, further research could be conducted on its use as a precursor for the synthesis of high-performance materials.
Another potential direction is the study of its toxicity and potential environmental impact. This could help to develop safer and more sustainable alternatives to this compound.
Conclusion:
Phosphonothioic dichloride, ethenyl- is a chemical compound that has potential applications in various scientific fields. Its unique properties make it an ideal candidate for use in the development of high-performance materials and antiviral drugs. However, further research is needed to fully understand its mechanism of action and potential environmental impact.
Méthodes De Synthèse
Phosphonothioic dichloride, ethenyl- can be synthesized through a reaction between ethenylphosphonic acid and thionyl chloride. This reaction produces phosphonothioic dichloride, ethenyl- as a colorless liquid. The synthesis process is relatively simple and can be conducted in a laboratory setting.
Applications De Recherche Scientifique
Phosphonothioic dichloride, ethenyl- has been studied for its potential applications in various scientific fields. One of the most promising applications is in the field of materials science, where it can be used as a precursor for the synthesis of phosphonothioate-based polymers. These polymers have unique properties such as high thermal stability and resistance to degradation, making them ideal for use in high-performance materials.
Another potential application is in the field of biomedicine, where phosphonothioic dichloride, ethenyl- has been studied for its potential as an antiviral agent. Research has shown that this compound can inhibit the replication of certain viruses, making it a promising candidate for the development of new antiviral drugs.
Propriétés
Numéro CAS |
15849-99-7 |
|---|---|
Nom du produit |
Phosphonothioic dichloride, ethenyl- |
Formule moléculaire |
C2H3Cl2PS |
Poids moléculaire |
160.99 g/mol |
Nom IUPAC |
dichloro-ethenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C2H3Cl2PS/c1-2-5(3,4)6/h2H,1H2 |
Clé InChI |
QDOPBBLWIUQTAW-UHFFFAOYSA-N |
SMILES |
C=CP(=S)(Cl)Cl |
SMILES canonique |
C=CP(=S)(Cl)Cl |
Autres numéros CAS |
15849-99-7 |
Synonymes |
Phosphonothioic dichloride, ethenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



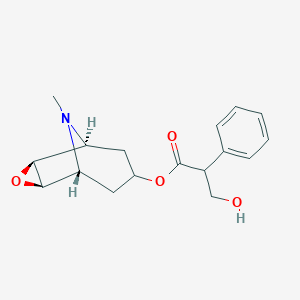
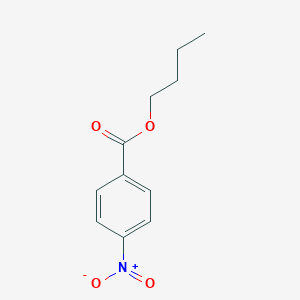
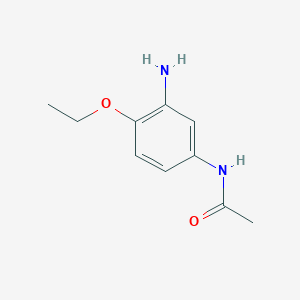
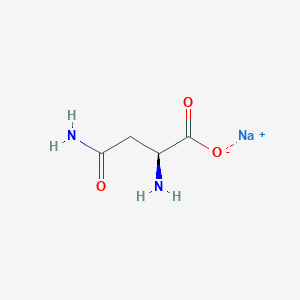
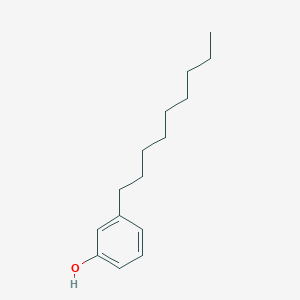
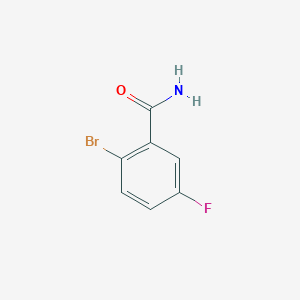
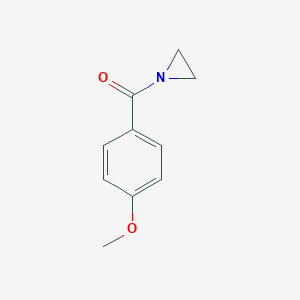
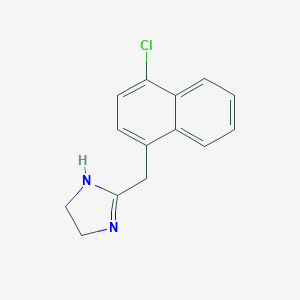

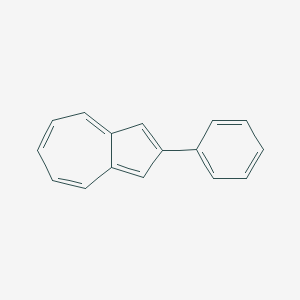
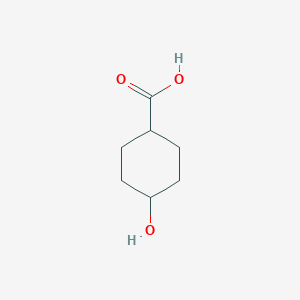
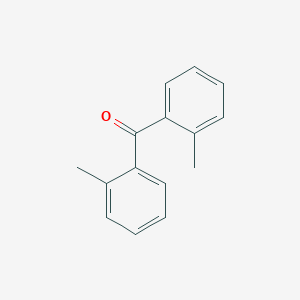
![2-Ethyl-2-[[(1-oxooctadecyl)oxy]methyl]propane-1,3-diyl distearate](/img/structure/B92504.png)
